molecular formula C22H22N2O5S2 B2526807 ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate CAS No. 1115933-71-5

ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate

Cat. No.: B2526807
CAS No.: 1115933-71-5
M. Wt: 458.55
InChI Key: XRBFBILHCRHSJW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure, which includes a thiophene ring and sulfonamide group, enables diverse applications in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is synthesized through cyclization reactions.

    Introduction of the sulfonamide group: The sulfonamide group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Coupling reactions: The thiophene derivative is then coupled with an appropriate benzoate derivative using coupling agents like carbodiimides.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate has numerous applications in scientific research:

    Pharmaceuticals: It is used in the development of new drugs due to its potential biological activity.

    Materials Science: The compound is utilized in the synthesis of advanced materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological pathways. These interactions result in the modulation of biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate
  • Ethyl 4-(3-(N-ethylphenylsulfonamido)thiophene-2-carboxamido)benzoate
  • Ethyl 4-(3-(N-propylphenylsulfonamido)thiophene-2-carboxamido)benzoate

Uniqueness

Ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate is unique due to the presence of the 4-dimethylphenylsulfonamido group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in pharmaceuticals and materials science.

Properties

IUPAC Name

ethyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-7-9-17(10-8-16)23-21(25)20-19(13-14-30-20)24(3)31(27,28)18-11-5-15(2)6-12-18/h5-14H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBFBILHCRHSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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